molecular formula C17H17BrO B1287162 2-Bromo-4'-tert-butylbenzophenone CAS No. 951889-08-0

2-Bromo-4'-tert-butylbenzophenone

Cat. No. B1287162
CAS RN: 951889-08-0
M. Wt: 317.2 g/mol
InChI Key: CTGNTZJXOMWGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the electrochemical reduction of bromobenzenes in the presence of carbon dioxide to produce succinic acid derivatives , and the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine to yield hydroxybenzoic acid . These methods suggest that the synthesis of 2-Bromo-4'-tert-butylbenzophenone could potentially involve bromination reactions and the use of tert-butyl groups to direct the bromination to the desired position on the benzene ring.

Molecular Structure Analysis

The molecular structure of a related compound, 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone), was determined using X-ray crystallography and showed significant dihedral angles between the central phenyl ring and the two benzene rings . This indicates that this compound may also exhibit a non-coplanar structure due to the presence of bulky tert-butyl groups, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of this compound, but they do provide information on the reactivity of similar compounds. For instance, the electrophosphorescent intermediate synthesized in and the Schiff base monomers in suggest that brominated benzophenones could participate in further functionalization reactions, such as coupling with other aromatic compounds or forming Schiff bases through condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. For example, the crystal packing and intramolecular hydrogen bonding of a synthesized compound were analyzed , and the thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were investigated . These studies imply that this compound could exhibit unique optical and electrochemical properties due to the presence of the bromo and tert-butyl groups, which may affect its electron distribution and intermolecular interactions.

Scientific Research Applications

Catalytic Properties in Organometallic Chemistry 2-Bromo-4'-tert-butylbenzophenone has been utilized in organometallic chemistry. For example, it was involved in the synthesis of zirconium complexes supported by N-heterocyclic carbene ligands. These complexes demonstrated interesting hydroamination catalytic properties, showing potential applications in organic synthesis (Barroso et al., 2014).

Synthesis of Dibenzofurans In the field of organic chemistry, this compound has been used in the oxidative cyclization of 2-arylphenols to form dibenzofuran derivatives. This process, catalyzed by palladium in the presence of tert-butyl peroxybenzoate, indicated potential applications in synthesizing complex organic molecules (Wei & Yoshikai, 2011).

Bromophenol Derivatives from Marine Algae In marine biology and chemistry, bromophenol derivatives related to this compound have been isolated from the red alga Rhodomela confervoides. These compounds were investigated for their potential biological activities, although they were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).

Phenol Alkylation Studies This compound has also been studied in the context of phenol alkylation. For instance, research into the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts has provided insights into more efficient and sustainable chemical synthesis processes (Elavarasan et al., 2011).

Synthesis of Photoinitiators this compound has been utilized in synthesizing novel photoinitiators with side-chain benzophenone, derived from alkyl α-hydroxymethacrylates. These photoinitiators are significant in the field of polymer chemistry, especially for initiating photopolymerization in various applications (Karahan et al., 2014).

Lithium-Bromine Exchange Reactions In physical organic chemistry, the effects of solvents on lithium-bromine exchange reactions of aryl bromides, including 1-bromo-4-tert-butylbenzene, have been studied. This research provides valuable information for the design and optimization of organolithium reactions in synthetic chemistry (Bailey et al., 2006).

Safety and Hazards

2-Bromo-4’-tert-butylbenzophenone is labeled as an irritant . For safety, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(2-bromophenyl)-(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGNTZJXOMWGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214765
Record name (2-Bromophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951889-08-0
Record name (2-Bromophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4'-tert-butylbenzophenone
Reactant of Route 2
Reactant of Route 2
2-Bromo-4'-tert-butylbenzophenone
Reactant of Route 3
Reactant of Route 3
2-Bromo-4'-tert-butylbenzophenone
Reactant of Route 4
Reactant of Route 4
2-Bromo-4'-tert-butylbenzophenone
Reactant of Route 5
Reactant of Route 5
2-Bromo-4'-tert-butylbenzophenone
Reactant of Route 6
Reactant of Route 6
2-Bromo-4'-tert-butylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.